Cas no 81569-44-0 (Methyl 4-methylthiazole-5-carboxylate)

Methyl 4-methylthiazole-5-carboxylate is a heterocyclic ester compound featuring a thiazole core substituted with a methyl group at the 4-position and a carboxylate ester at the 5-position. This structure imparts versatility in organic synthesis, particularly in pharmaceutical and agrochemical applications, where it serves as a key intermediate for constructing more complex molecules. Its reactivity allows for further functionalization, making it valuable in the development of bioactive compounds. The ester group enhances solubility in organic solvents, facilitating straightforward handling in synthetic workflows. High purity grades are typically available, ensuring consistent performance in research and industrial processes.
Methyl 4-methylthiazole-5-carboxylate structure
81569-44-0 structure
Product name:Methyl 4-methylthiazole-5-carboxylate
CAS No:81569-44-0
MF:C6H7NO2S
MW:157.190280199051
MDL:MFCD00129998
CID:60351
PubChem ID:676432

Methyl 4-methylthiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-methylthiazole-5-carboxylate
    • 4-METHYLTHIAZOLE-5-CARBOXYLIC ACID METHYL ESTER
    • Ethyl 4-methylthiazole-5-carboxylate
    • Methyl 4-methyl-5-thiazolecarboxylate
    • Methyl 4-methyl-1,3-thiazole-5-carboxylate
    • 5-Thiazolecarboxylic acid, 4-methyl-, methyl ester
    • PubChem9931
    • METHYL4-METHYLTHIAZOLE-5-CARBOXYLATE
    • METHYL4-METHYL-5-THIAZOLECARBOXYLATE
    • VT10188
    • SY030961
    • AB0008220
    • ST2413424
    • Methyl 4-methylthiazole-5-carboxylate 81569-44-0
    • AC-7645
    • AKOS005146043
    • J-522382
    • DTXSID501002058
    • A10000
    • MS-2142
    • CS-W002405
    • 81569-44-0
    • AN-970/40920407
    • SCHEMBL255470
    • MFCD00129998
    • FT-0641834
    • 2-Thiazolyl, 5-(methoxycarbonyl)-4-methyl-
    • 55827-52-6
    • DTXSID701264535
    • DB-008635
    • ALBB-032747
    • MDL: MFCD00129998
    • Inchi: 1S/C6H7NO2S/c1-4-5(6(8)9-2)10-3-7-4/h3H,1-2H3
    • InChI Key: RRCLLMUIJYXSGZ-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(C)N=CS1)OC

Computed Properties

  • Exact Mass: 157.02000
  • Monoisotopic Mass: 157.01974964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.2
  • Boiling Point: 221.3°C at 760 mmHg
  • Flash Point: 87.7 ºC
  • Refractive Index: 1.53
  • PSA: 67.43000
  • LogP: 1.23810

Methyl 4-methylthiazole-5-carboxylate Security Information

Methyl 4-methylthiazole-5-carboxylate Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

Methyl 4-methylthiazole-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR911845-5g
Methyl 4-methylthiazole-5-carboxylate
81569-44-0 98%
5g
£45.00 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M28440-250mg
Methyl 4-methylthiazole-5-carboxylate
81569-44-0
250mg
¥78.0 2021-09-04
TRC
M338470-50mg
Methyl 4-Methylthiazole-5-carboxylate
81569-44-0
50mg
$ 65.00 2022-06-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M195167-25g
Methyl 4-methylthiazole-5-carboxylate
81569-44-0 98%
25g
¥1207.90 2023-09-01
TRC
M338470-10mg
Methyl 4-Methylthiazole-5-carboxylate
81569-44-0
10mg
$ 50.00 2022-06-03
TRC
M338470-100mg
Methyl 4-Methylthiazole-5-carboxylate
81569-44-0
100mg
$ 80.00 2022-06-03
Alichem
A059004122-5g
Methyl 4-methylthiazole-5-carboxylate
81569-44-0 98%
5g
$223.00 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
073229-5g
Methyl 4-methylthiazole-5-carboxylate
81569-44-0 95+%
5g
5038.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
073229-1g
Methyl 4-methylthiazole-5-carboxylate
81569-44-0 95+%
1g
1672CNY 2021-05-07
SHENG KE LU SI SHENG WU JI SHU
sc-358345-1 g
Methyl 4-methylthiazole-5-carboxylate,
81569-44-0
1g
¥1,203.00 2023-07-10

Methyl 4-methylthiazole-5-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Sodium hypophosphite Solvents: Water ;  rt → -5 °C; < 0 °C; 3 h, < 0 °C
Reference
Study on the synthesis of 4-methyl-5-formylthiazole
Zhong, Wei-hui; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2009, 23(3), 486-490

Production Method 2

Reaction Conditions
1.1 Catalysts: Dimethyl sulfoxide Solvents: Tetrahydrofuran ;  1 h, 40 °C
Reference
Dimethyl sulfoxide-accelerated reductive deamination of aromatic amines with t-BuONO in tetrahydrofuran
Fang, Lu; et al, Journal of Chemical Research, 2018, 42(11), 579-583

Production Method 3

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite ,  THF-d8 Catalysts: [2-(Methylsulfinyl)ethyl]benzene ;  20 min, 30 °C; 1 h, 30 °C
Reference
Dimethyl sulfoxide-accelerated reductive deamination of aromatic amines with t-BuONO in tetrahydrofuran
Fang, Lu; et al, Journal of Chemical Research, 2018, 42(11), 579-583

Production Method 4

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Catalysts: [2-(Methylsulfinyl)ethyl]benzene Solvents: Tetrahydrofuran ;  20 min, 30 °C; 1 h, 30 °C
Reference
Dimethyl sulfoxide-accelerated reductive deamination of aromatic amines with t-BuONO in tetrahydrofuran
Fang, Lu; et al, Journal of Chemical Research, 2018, 42(11), 579-583

Production Method 5

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  2 h, reflux
Reference
Preparation, characterization, crystal structure and bioactivity determination of ferrocenyl-thiazoleacylhydrazones
Zhang, Jie, Applied Organometallic Chemistry, 2008, 22(1), 6-11

Production Method 6

Reaction Conditions
1.1 Reagents: Bromine Solvents: Ethanol ;  rt → 5 °C; 5 °C; 2 h, 5 °C → rt
1.2 2 h, rt → reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10, cooled
2.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Sodium hypophosphite Solvents: Water ;  rt → -5 °C; < 0 °C; 3 h, < 0 °C
Reference
Study on the synthesis of 4-methyl-5-formylthiazole
Zhong, Wei-hui; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2009, 23(3), 486-490

Methyl 4-methylthiazole-5-carboxylate Raw materials

Methyl 4-methylthiazole-5-carboxylate Preparation Products

Methyl 4-methylthiazole-5-carboxylate Related Literature

Additional information on Methyl 4-methylthiazole-5-carboxylate

Comprehensive Guide to Methyl 4-methylthiazole-5-carboxylate (CAS No. 81569-44-0): Properties, Applications, and Industry Trends

Methyl 4-methylthiazole-5-carboxylate (CAS No. 81569-44-0) is a specialized organic compound widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and flavor/fragrance industries. This ester derivative of thiazole has garnered significant attention due to its unique molecular structure, which combines a methylthiazole core with a carboxylate functional group. As researchers and manufacturers increasingly seek high-purity heterocyclic compounds, this chemical has emerged as a valuable building block in synthetic chemistry.

The growing demand for thiazole derivatives in drug discovery aligns with current trends in precision medicine and targeted therapies. With its CAS registry number 81569-44-0 serving as a unique identifier, Methyl 4-methylthiazole-5-carboxylate demonstrates excellent reactivity in palladium-catalyzed cross-coupling reactions—a process frequently searched by organic chemists exploring C-H activation methodologies. Recent studies highlight its potential as a precursor for bioactive molecules with antimicrobial and anti-inflammatory properties.

In the flavor industry, this compound's subtle pyrazine-like aroma characteristics make it valuable for creating complex flavor profiles, particularly in plant-based meat alternatives—a rapidly expanding market segment. Analytical techniques such as HPLC purity testing and GC-MS analysis (common search terms among quality control professionals) are essential for verifying the compound's specifications, typically showing ≥98% purity in commercial samples.

From a synthetic chemistry perspective, 81569-44-0 serves as a crucial intermediate for constructing more elaborate nitrogen-sulfur heterocycles. Its stability under various reaction conditions makes it particularly useful for multistep synthesis workflows. The compound's molecular weight (157.19 g/mol) and solubility profile (soluble in most organic solvents but sparingly soluble in water) are frequently referenced parameters in research publications and technical datasheets.

Environmental and regulatory considerations are increasingly important for specialty chemicals like Methyl 4-methylthiazole-5-carboxylate. While not classified as hazardous under current GHS criteria, proper handling procedures—including the use of chemical-resistant gloves and ventilation systems—remain essential workplace safety topics. The compound's ecological impact assessment data shows moderate biodegradability, aligning with industry's shift toward green chemistry principles.

Market analysts note rising interest in custom synthesis of CAS 81569-44-0 derivatives, particularly for pharmaceutical applications. The global market for thiazole-based compounds is projected to grow at 6.2% CAGR through 2030, driven by demand for novel small molecule therapeutics. This growth reflects broader trends in drug repurposing and fragment-based drug design—topics generating substantial search traffic in scientific databases.

Quality specifications for Methyl 4-methylthiazole-5-carboxylate typically include parameters like residual solvent content (a frequent analytical chemistry search term), heavy metal limits, and spectroscopic verification (IR, NMR). Advanced purification techniques such as recrystallization optimization and preparative chromatography ensure batch-to-batch consistency—critical for regulatory compliance in GMP applications.

Emerging research explores the compound's potential in material science applications, particularly as a ligand for transition metal catalysts used in polymer synthesis. This aligns with growing industrial interest in specialty monomers and functional materials. The compound's electron-withdrawing properties make it valuable for tuning the electronic characteristics of conjugated systems—a hot topic in organic electronics research.

For procurement specialists searching chemical supplier directories, key considerations include bulk pricing tiers, storage conditions (typically room temperature under inert atmosphere), and global shipping regulations. The compound's shelf life (generally 24 months when properly stored) and stability under nitrogen are frequently discussed technical parameters in supplier evaluations.

Recent patent analyses reveal innovative applications of 81569-44-0 in photoredox catalysis and as a scaffold for fluorescent probes—areas generating substantial academic interest. These developments position Methyl 4-methylthiazole-5-carboxylate as a compound with expanding utility beyond its traditional uses, particularly in chemical biology and diagnostic reagent development.

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(CAS:81569-44-0)Methyl4-methylthiazole-5-carboxylate
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Purity:99%
Quantity:25g
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